molecular formula C16H11F2N3O2 B11262901 2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11262901
M. Wt: 315.27 g/mol
InChI Key: MEMHYGCGARIBIJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-A]pyrimidine core, which is fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide
  • 2,4-Dichloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
  • 2,4-Difluoro-N-{2-methyl-4-oxo-4H-quinazolin-3-YL}benzamide

Uniqueness

2,4-Difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and the pyrido[1,2-A]pyrimidine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H11F2N3O2

Molecular Weight

315.27 g/mol

IUPAC Name

2,4-difluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H11F2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22)

InChI Key

MEMHYGCGARIBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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